Piperafizine A: A Strategic P-Glycoprotein Modulator
Piperafizine A: A Strategic P-Glycoprotein Modulator
Technical Guide & Whitepaper
Executive Summary
Piperafizine A (CAS 130603-59-7) is a bioactive diketopiperazine alkaloid originally isolated from Streptoverticillium aspergilloides. It represents a significant scaffold in the study of Multidrug Resistance (MDR) reversal agents. Unlike direct cytotoxic agents, Piperafizine A functions primarily as a chemosensitizer , potentiating the efficacy of P-glycoprotein (P-gp) substrates—most notably vincristine —in resistant cancer cell lines.
This guide provides a comprehensive technical analysis of Piperafizine A, detailing its physicochemical properties, mechanism of action, isolation protocols, and experimental workflows for validating its MDR-reversal activity. It is designed for researchers aiming to utilize this compound as a probe for P-gp function or a lead structure for novel adjuvant therapies.
Chemical Identity & Physicochemical Profiling
Piperafizine A is characterized by a central piperazine-2,5-dione core flanked by two benzylidene substituents, with a critical N-methyl group conferring asymmetry. This structural rigidity and lipophilicity contribute to its membrane permeability and interaction with the transmembrane domains of efflux pumps.
Structural Specifications
| Property | Detail |
| Common Name | Piperafizine A |
| CAS Number | 130603-59-7 |
| IUPAC Name | (3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione |
| Molecular Formula | C₁₉H₁₆N₂O₂ |
| Molecular Weight | 304.34 g/mol |
| Structural Class | Diketopiperazine (2,5-DKP); Bis(benzylidene) derivative |
| Solubility | Soluble in DMSO, DMF, Chloroform; Poorly soluble in water |
| Appearance | Yellowish crystalline solid |
Structural Visualization
The molecule features a planar diketopiperazine ring constrained by exocyclic double bonds. The Z,Z configuration is thermodynamically favored.
Figure 1: Structural deconstruction of Piperafizine A highlighting the core scaffold and substituents.
Biological Mechanism of Action
The primary utility of Piperafizine A lies in its ability to inhibit P-glycoprotein (ABCB1/MDR1) , an ATP-dependent efflux pump responsible for chemotherapy resistance.
Mechanism: P-gp Efflux Inhibition
In resistant phenotypes (e.g., K562/ADM or Moser cells), P-gp actively transports vinca alkaloids out of the cytoplasm, preventing microtubule disruption. Piperafizine A acts as a competitive or non-competitive inhibitor of this transport, restoring intracellular drug accumulation.
Key Mechanistic Insights:
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Potentiation: It does not exhibit significant cytotoxicity alone (IC₅₀ > 20 µg/mL) but reduces the IC₅₀ of vincristine by >10-fold in resistant cells.
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Specificity: Its activity profile mimics verapamil, a classic calcium channel blocker and P-gp inhibitor, but without the cardiovascular side effects associated with calcium channel modulation.
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Antiplasmodial Activity: Secondary activity against Plasmodium falciparum (IC₅₀ ~6.5 µM) suggests interference with plasmodial transport proteins.
Figure 2: Mechanism of MDR Reversal. Piperafizine A blocks the P-gp pump, allowing Vincristine to reach its microtubule target.
Experimental Protocols
The following protocols are standardized for the isolation of Piperafizine A and the assessment of its chemosensitizing activity.
Isolation from Streptoverticillium aspergilloides
This protocol describes the extraction of the natural product from fermentation broth.
Reagents: Ethyl acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl₃), Silica gel 60.
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Fermentation: Cultivate Streptoverticillium aspergilloides (or Streptomyces sp.) in production medium (glucose/starch base) for 96 hours at 27°C.
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Extraction: Filter the broth to separate mycelium. Extract the filtrate twice with an equal volume of EtOAc.
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Concentration: Evaporate the EtOAc layer in vacuo to yield a crude oily residue.
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Chromatography:
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Dissolve residue in a minimal volume of CHCl₃.
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Load onto a Silica gel 60 column.
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Elute with a gradient of CHCl₃:MeOH (100:0 → 95:5).
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Purification: Collect fractions containing the UV-active spot (Rf ~0.6 in CHCl₃:MeOH 19:1). Recrystallize from MeOH to obtain yellow needles.
Figure 3: Isolation workflow from microbial fermentation.
Vincristine Potentiation Assay (MTT Method)
Objective: To quantify the shift in Vincristine IC₅₀ in the presence of Piperafizine A.
Materials:
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Cells: K562/VCR (Vincristine-resistant leukemia cells).
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Control: Verapamil (Positive control).
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Reagents: MTT Reagent, DMSO, RPMI-1640 medium.
Protocol:
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Seeding: Plate K562/VCR cells at 5 × 10³ cells/well in 96-well plates.
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Treatment:
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Group A (Control): Vehicle only.
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Group B (Vincristine only): Serial dilution of Vincristine (0.1 nM – 10 µM).
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Group C (Combination): Vincristine (serial dilution) + Piperafizine A (5 µg/mL fixed concentration) .
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Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
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Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO and read absorbance at 570 nm.
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Analysis: Calculate IC₅₀ for Vincristine in the presence and absence of Piperafizine A.
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Reversal Fold (RF) = IC₅₀(Vincristine) / IC₅₀(Vincristine + Piperafizine A).
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Expectation: RF > 10 indicates significant reversal.
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Synthesis & Structural Activity Relationship (SAR)
While natural isolation is common, total synthesis allows for structural modification. The core structure is accessible via the condensation of 1-methyl-2,5-piperazinedione with benzaldehyde.
Synthetic Strategy (Perkin-Type Condensation)
Direct condensation of the diketopiperazine ring with aromatic aldehydes is the most efficient route.
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Precursor: 1-Methyl-2,5-piperazinedione (Sarcosine anhydride derivative).
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Reagents: Benzaldehyde (2.5 eq), Potassium tert-butoxide (t-BuOK), DMF or t-BuOH.
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Reaction:
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Deprotonation of the C3 and C6 positions of the diketopiperazine ring.
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Aldol condensation with benzaldehyde.
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Dehydration to form the exocyclic double bonds.
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Critical SAR Features:
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N-Methylation: Essential for breaking symmetry and improving solubility compared to the des-methyl analog.
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Z,Z-Configuration: The geometry of the double bonds dictates the spatial orientation of the phenyl rings, which is crucial for binding to the P-gp hydrophobic pocket.
References
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Kamei, H., et al. (1990). "Piperafizines A and B, potentiators of cytotoxicity of vincristine." The Journal of Antibiotics, 43(8), 1018-1020. Link
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Ogasawara, M., et al. (1992). "Potentiation of vincristine cytotoxicity by rubiginone B1 and piperafizine A in human Moser and K562 cells—mode of action." The Journal of Antibiotics, 45(1), 129-132. Link
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Rakotondraibe, L. H., et al. (2015). "Antiproliferative and Antiplasmodial Compounds from Selected Streptomyces species." Bioorganic & Medicinal Chemistry Letters, 25(24), 5646-5650. Link
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PubChem Compound Summary. "Piperafizine A (CID 6439298)." National Center for Biotechnology Information. Link
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Ferreira, R. J., et al. (2013). "Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy?" Current Pharmaceutical Design, 19(24). Link
